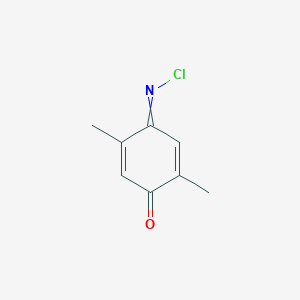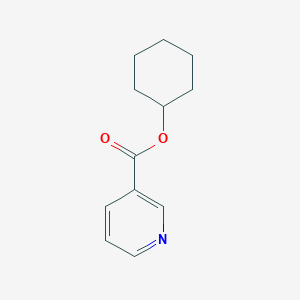
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with three methyl groups can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Attachment of the Pent-4-enoic Acid Chain: The pent-4-enoic acid chain is then attached to the cyclohexyl ring through a series of condensation reactions.
Introduction of the Keto Group: The keto group at the third position is introduced through oxidation reactions using specific oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The keto group and the cyclohexyl ring play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-7-hydroxychol-4-enoic acid: This compound has a similar structure but with a hydroxyl group at the seventh position.
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid: This compound has a similar pent-4-enoic acid chain but with different substituents.
Uniqueness
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is unique due to its specific combination of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
62952-27-6 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
3-oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid |
InChI |
InChI=1S/C14H22O3/c1-10-5-4-8-14(2,3)12(10)7-6-11(15)9-13(16)17/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,16,17) |
Clave InChI |
UMTSCRIYAWMLEO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1C=CC(=O)CC(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)







